molecular formula C15H26N2O2 B7559921 Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone

Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone

Cat. No. B7559921
M. Wt: 266.38 g/mol
InChI Key: VHSOTTABVGCWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone, also known as OPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. OPM is a member of the cathinone family of compounds and has been found to exhibit stimulant properties, similar to other cathinones. In

Mechanism of Action

Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor for dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their concentration in the synaptic cleft. This leads to enhanced neurotransmission and increased activity in the brain.
Biochemical and Physiological Effects:
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to increase heart rate and blood pressure, similar to other stimulant compounds. It also increases locomotor activity and induces hyperthermia. Additionally, Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to increase the release of corticotropin-releasing hormone, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its relatively low cost compared to other research compounds. Additionally, its stimulant properties make it a useful tool for studying the effects of dopamine and norepinephrine on behavior and cognition. However, its potential for abuse and lack of research on its long-term effects are limitations that should be considered when using Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone in research.

Future Directions

There are several future directions for Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone research, including its potential use in the treatment of mood disorders, its effects on learning and memory, and its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, further research is needed to determine the long-term effects of Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone use and its potential for abuse.

Synthesis Methods

Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-piperidin-4-ylpyrrolidine with oxanone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to enhanced cognitive function and improved memory retention. Additionally, Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to exhibit antidepressant and anxiolytic properties, making it a promising candidate for the treatment of mood disorders.

properties

IUPAC Name

oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-15(14-5-1-2-11-19-14)17-10-3-4-13(17)12-6-8-16-9-7-12/h12-14,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOTTABVGCWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCCC2C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone

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